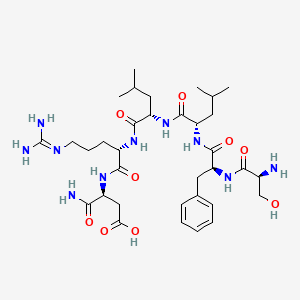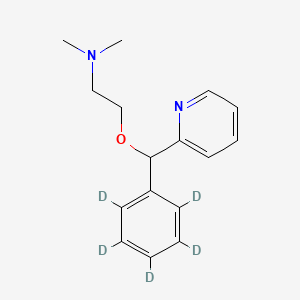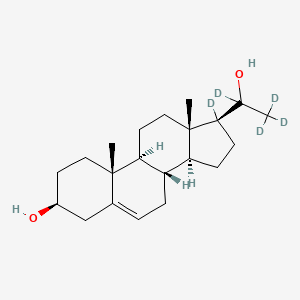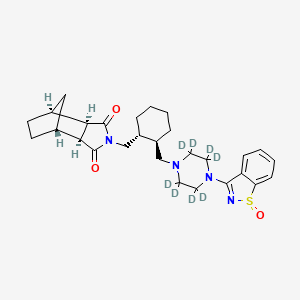
TRAP-6 amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
TRAP-6 amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified. The specific sequence for this compound is Ser-Phe-Leu-Leu-Arg-Asn-NH2 .
For industrial production, the lyophilized form of this compound is prepared and stored at low temperatures to maintain stability. The reconstitution of the lyophilized peptide involves dissolving it in preservative-free physiological saline (0.85% or 0.9%) and warming it to 37°C before use .
化学反应分析
TRAP-6 amide undergoes several types of chemical reactions, including:
科学研究应用
TRAP-6 amide has a wide range of applications in scientific research, including:
Platelet Function Studies: It is used to investigate platelet-dependent pro-coagulant activity and thrombin-initiated platelet aggregation.
Drug Testing: This compound serves as a positive control in the presence of anti-platelet drugs, helping to assess their efficacy.
Sticky Platelet Syndrome: Researchers use this compound to study the mechanisms underlying sticky platelet syndrome, a condition characterized by abnormal platelet aggregation.
Flow Cytometry and Gel Electrophoresis: The peptide is suitable for use in various analytical techniques to study platelet behavior and function.
Animal Models: This compound is employed in animal models to explore its effects on platelet aggregation and coagulation.
作用机制
TRAP-6 amide exerts its effects by binding to the protease-activated receptor 1 (PAR-1) on the surface of platelets. This interaction triggers a cascade of intracellular signaling pathways, leading to the activation of platelets. The peptide induces the rearrangement and clustering of target molecules within platelets, resulting in their aggregation and degranulation .
相似化合物的比较
TRAP-6 amide is unique in its ability to irreversibly stimulate platelet aggregation and degranulation. Similar compounds include:
Thrombin Receptor Activating Peptide 1 (TRAP-1): Another PAR-1 agonist peptide that activates platelets but may have different potency and specificity compared to this compound.
Thrombin Receptor Activating Peptide 4 (TRAP-4): A peptide that also targets PAR-1 but may exhibit different biological effects.
PAR-4 Agonists: Compounds that activate the protease-activated receptor 4 (PAR-4) on platelets, leading to similar but distinct platelet activation pathways.
This compound stands out due to its specific sequence and strong agonistic activity towards PAR-1, making it a valuable tool in platelet research.
属性
分子式 |
C34H56N10O9 |
|---|---|
分子量 |
748.9 g/mol |
IUPAC 名称 |
(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-24(31(51)40-22(11-8-12-39-34(37)38)30(50)41-23(28(36)48)16-27(46)47)43-32(52)25(14-19(3)4)44-33(53)26(42-29(49)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,48)(H,40,51)(H,41,50)(H,42,49)(H,43,52)(H,44,53)(H,46,47)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
HZVWQIJWKQDCFE-FRSCJGFNSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)


![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)




![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)

